molecular formula C17H19ClO3S B12346131 4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate

4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate

Cat. No.: B12346131
M. Wt: 338.8 g/mol
InChI Key: QZNSYWRZHNYFMT-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a 4-chloro-3-methylphenyl group and a 4-tert-butyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and controlled temperature and pressure conditions can enhance the yield and purity of the final product. Industrial methods may also involve the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound can also participate in signaling pathways by modulating the activity of key proteins and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Chloro-3-methylphenyl 4-tert-butylbenzene-1-sulfonate lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the sulfonate and chloro-methylphenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H19ClO3S

Molecular Weight

338.8 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 4-tert-butylbenzenesulfonate

InChI

InChI=1S/C17H19ClO3S/c1-12-11-14(7-10-16(12)18)21-22(19,20)15-8-5-13(6-9-15)17(2,3)4/h5-11H,1-4H3

InChI Key

QZNSYWRZHNYFMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)Cl

Origin of Product

United States

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